1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a phenylsulfonyl group, and an imidazolone ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Imidazolone Ring: The synthesis typically begins with the formation of the imidazolone ring. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the imidazolone intermediate in the presence of a base.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions, using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance binding affinity and specificity, while the imidazolone ring may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazole: Similar structure but lacks the carbonyl group in the imidazolone ring.
1-(tert-Butyl)-4-(phenylsulfonyl)-2-imidazolidinone: Contains a saturated imidazolidinone ring instead of the unsaturated imidazolone ring.
Uniqueness: 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of its tert-butyl, phenylsulfonyl, and imidazolone moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,3)15-9-11(14-12(15)16)19(17,18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRCHMXCHECMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.